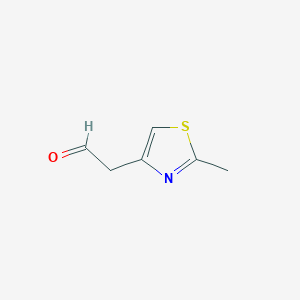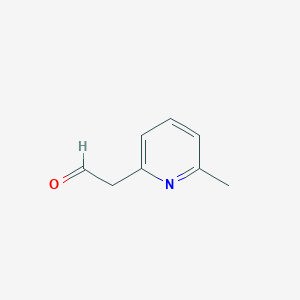![molecular formula C12H14N2O2 B13589652 3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13589652.png)
3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid: is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is known for its diverse biological activities and potential applications in medicinal chemistry. The compound’s unique framework allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions:
. This multistep process can be optimized using various reagents and conditions to improve yield and efficiency.
Industrial Production Methods:
Industrial production of this compound may involve multicomponent reactions, which are advantageous due to their ability to produce a wide range of products while avoiding complex multistage syntheses . These methods are scalable and can be adapted for large-scale production, making them suitable for industrial applications.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
Chemistry:
In chemistry, 3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid is used as a building block for the synthesis of more complex molecules
Biology:
The compound’s biological activity makes it a valuable tool in biological research. It can be used to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine:
In medicine, derivatives of this compound have shown promise as antibacterial, antifungal, antiviral, and anti-inflammatory agents . They are also being investigated for their potential use in treating cancer, cardiovascular diseases, and neurological disorders.
Industry:
In the industrial sector, the compound’s versatility allows it to be used in the development of new materials, catalysts, and other chemical products.
作用機序
The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure enables it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
- Imidazo[1,2-a]pyridin-3-yl-acetic acid
- Imidazo[1,2-a]pyrimidine derivatives
- 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine
Comparison:
Compared to these similar compounds, 3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid stands out due to its unique substitution pattern and the presence of the dimethylpropanoic acid moiety. This structural difference can lead to variations in biological activity, making it a distinct and valuable compound for research and development.
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
3-imidazo[1,2-a]pyridin-2-yl-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,11(15)16)7-9-8-14-6-4-3-5-10(14)13-9/h3-6,8H,7H2,1-2H3,(H,15,16) |
InChIキー |
CCFRZDMZQCMMBB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CN2C=CC=CC2=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13589569.png)
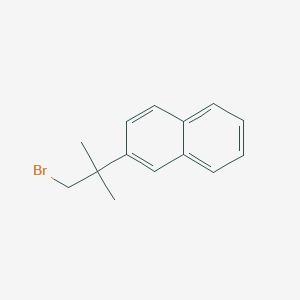


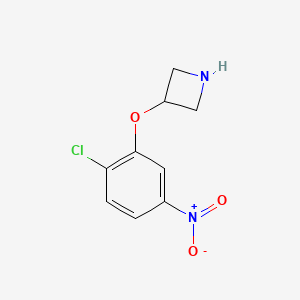
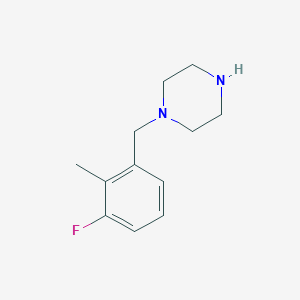
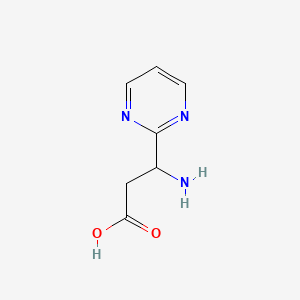
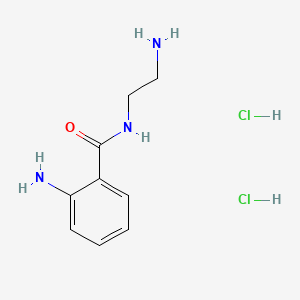

![2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13589619.png)
